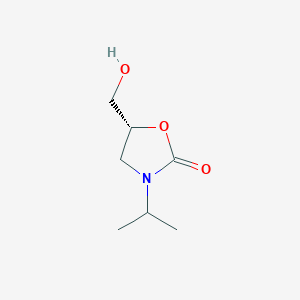
(r)-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a hydroxymethyl group and an isopropyl group attached to the oxazolidinone ring, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with reagents that introduce the hydroxymethyl and isopropyl groups. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry at the 5-position. The reaction conditions often include the use of bases, solvents like dichloromethane or tetrahydrofuran, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of ®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Catalysts and automated systems are often employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced oxazolidinone derivatives.
Substitution: Formation of various substituted oxazolidinones.
Aplicaciones Científicas De Investigación
®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its antibiotic properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibiotic properties, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of functional proteins, leading to bacterial cell death. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent derivative of linezolid with enhanced activity against resistant bacterial strains.
Cycloserine: An antibiotic with a different structure but similar applications in treating bacterial infections.
Uniqueness
®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which may impart distinct chemical and biological properties compared to other oxazolidinones. Its hydroxymethyl group can participate in additional chemical reactions, providing versatility in synthetic applications.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(5R)-5-(hydroxymethyl)-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-5(2)8-3-6(4-9)11-7(8)10/h5-6,9H,3-4H2,1-2H3/t6-/m1/s1 |
Clave InChI |
RXRVCSDDGFQDOJ-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)N1C[C@@H](OC1=O)CO |
SMILES canónico |
CC(C)N1CC(OC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


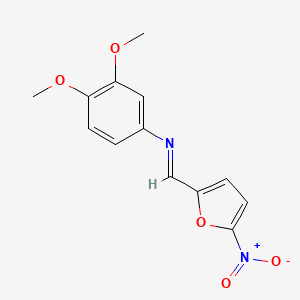
![Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12892771.png)
![Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12892779.png)
![3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892780.png)
![2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12892798.png)
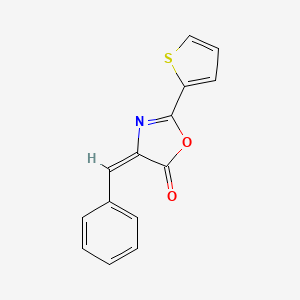
![(R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine](/img/structure/B12892801.png)

![2,6-Dimethyldibenzo[b,d]furan](/img/structure/B12892812.png)

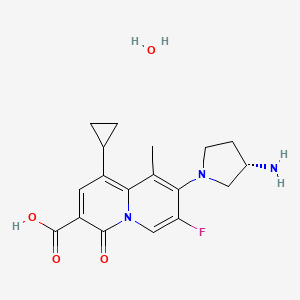

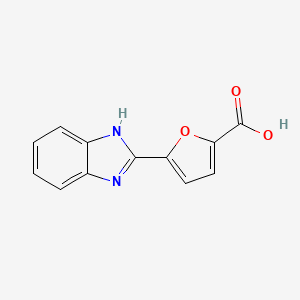
![3-Butyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892852.png)
